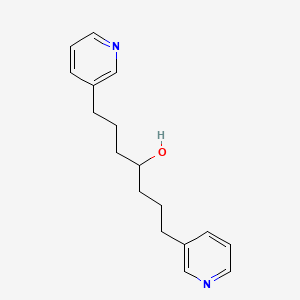
1,7-Di(3-pyridyl)-4-heptanol
概述
描述
1,7-Di(3-pyridyl)-4-heptanol, also known as DPH, is a chelating agent that is widely used in scientific research. Its unique chemical structure makes it an effective tool for studying metal ions and their interactions with biological systems. In
作用机制
The mechanism of action of 1,7-Di(3-pyridyl)-4-heptanol is based on its ability to form stable complexes with metal ions. When 1,7-Di(3-pyridyl)-4-heptanol binds to a metal ion, it can change the properties of the ion and its surrounding environment. This can lead to changes in the behavior of biological molecules that interact with the metal ion, allowing researchers to study the role of metal ions in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,7-Di(3-pyridyl)-4-heptanol are largely dependent on the metal ion that it binds to. For example, 1,7-Di(3-pyridyl)-4-heptanol has been shown to inhibit the activity of copper-containing enzymes such as tyrosinase and dopamine beta-hydroxylase. This inhibition can have a range of physiological effects, including changes in pigmentation and neurotransmitter levels.
实验室实验的优点和局限性
One of the main advantages of using 1,7-Di(3-pyridyl)-4-heptanol in lab experiments is its ability to selectively bind to specific metal ions. This allows researchers to study the role of these metal ions in biological processes with a high degree of specificity. However, one limitation of 1,7-Di(3-pyridyl)-4-heptanol is its relatively low affinity for some metal ions, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research involving 1,7-Di(3-pyridyl)-4-heptanol. One area of interest is the development of new chelating agents that can selectively bind to different metal ions. Another potential direction is the use of 1,7-Di(3-pyridyl)-4-heptanol in the development of new drugs that target metal ion-dependent enzymes. Overall, 1,7-Di(3-pyridyl)-4-heptanol is a valuable tool for studying metal ions and their interactions with biological systems, and its use in scientific research is likely to continue to expand in the future.
科学研究应用
1,7-Di(3-pyridyl)-4-heptanol has a wide range of applications in scientific research. One of the most common uses of 1,7-Di(3-pyridyl)-4-heptanol is as a chelating agent for metal ions, particularly copper and zinc. 1,7-Di(3-pyridyl)-4-heptanol can form stable complexes with these metal ions, allowing researchers to study their interactions with biological molecules such as proteins and nucleic acids.
属性
IUPAC Name |
1,7-dipyridin-3-ylheptan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(9-1-5-15-7-3-11-18-13-15)10-2-6-16-8-4-12-19-14-16/h3-4,7-8,11-14,17,20H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPJYFMLHHGLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(CCCC2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Di(3-pyridyl)-4-heptanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



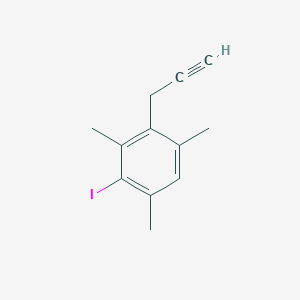

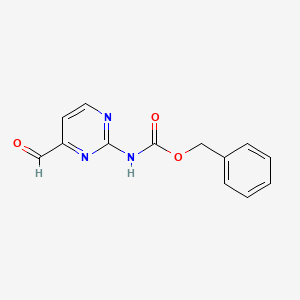
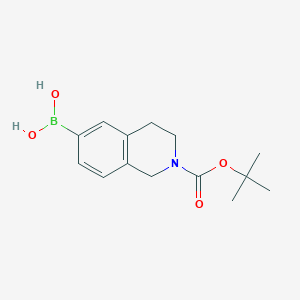
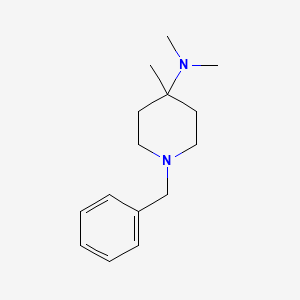

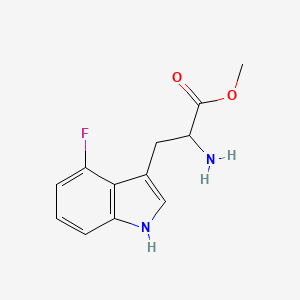
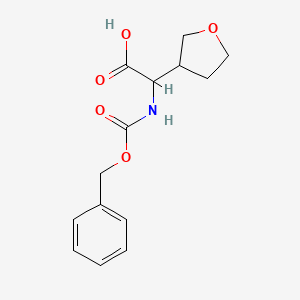
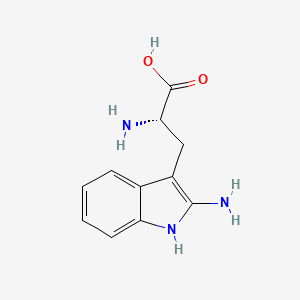
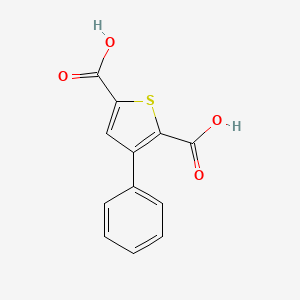
![2-Oxa-6-aza-spiro[3.5]nonane-6-carboxylic acid benzyl ester](/img/structure/B3231008.png)
